molecular formula C10H6F4O B7992707 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone

Cat. No.: B7992707
M. Wt: 218.15 g/mol
InChI Key: GXAXBQMBRRNXHL-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone is an organic compound characterized by the presence of a cyclopropyl ketone group attached to a tetrafluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone typically involves the reaction of cyclopropyl ketone with a tetrafluorophenyl halide under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the cyclopropyl ketone and the tetrafluorophenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorophenyl methyl ketone
  • 2,3,4,5-Tetrafluorophenyl ethyl ketone
  • 2,3,4,5-Tetrafluorophenyl propyl ketone

Uniqueness

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the cyclopropyl group plays a crucial role .

Properties

IUPAC Name

cyclopropyl-(2,3,4,5-tetrafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O/c11-6-3-5(10(15)4-1-2-4)7(12)9(14)8(6)13/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAXBQMBRRNXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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